molecular formula C12H10Cl3N3 B13936474 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine

4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B13936474
M. Wt: 302.6 g/mol
InChI Key: VJIGIWKUEFVEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine (CAS: 1038410-26-2) is a pyrimidine derivative with a molecular formula of C₁₂H₁₁Cl₃N₃ (molecular weight: 302.587 g/mol) . Its structure features:

  • A pyrimidine ring substituted with chlorine at position 2.
  • A 2,4-dichlorobenzyl group at position 3.
  • A methyl group at position 4.
  • An amine group at position 2.

Properties

Molecular Formula

C12H10Cl3N3

Molecular Weight

302.6 g/mol

IUPAC Name

4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H10Cl3N3/c1-6-9(11(15)18-12(16)17-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H2,16,17,18)

InChI Key

VJIGIWKUEFVEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine generally involves the following key steps:

  • Preparation of the pyrimidine core with appropriate substituents (4-chloro and 6-methyl groups).
  • Introduction of the 2-amine group.
  • Benzylation at the 5-position with a 2,4-dichlorobenzyl moiety.

Preparation of the Pyrimidine Core

The starting material for the pyrimidine ring is often 2-amino-6-methyl-4-pyrimidinol or isocytosine derivatives. One established method for synthesizing 2-amino-4-chloro-6-methylpyrimidine involves chlorination of 6-methyl isocytosine with phosphorus oxychloride (POCl3) under reflux conditions.

Reaction conditions and yield:

Step Reagents/Conditions Yield (%) Notes
Chlorination of 6-methyl isocytosine Reflux with phosphorus oxychloride (POCl3) 54 Excess POCl3 removed under vacuum; product isolated by crystallization from 50% ethanol; mp 188°C

This method yields 2-amino-4-chloro-6-methylpyrimidine with good purity suitable for further functionalization.

Summary of Preparation Steps

Step Number Reaction Description Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Chlorination of 6-methyl isocytosine Phosphorus oxychloride (POCl3), reflux 2-Amino-4-chloro-6-methylpyrimidine 54% yield; mp 188°C
2 Nucleophilic substitution at 5-position 2,4-Dichlorobenzylamine, DIEA, NMP, 90°C, 12 h This compound Purified by silica gel chromatography
3 Optional further modifications Various (e.g., amidation, piperazine substitutions) Functionalized pyrimidine derivatives Dependent on target analogs

Analytical and Characterization Data

Characterization of the synthesized compound typically involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro and dichlorobenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variation on the Pyrimidine Ring

Halogen and Alkyl Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), CH₃ (6), NH₂ (2) C₅H₅ClIN₃ 286.47 Iodine replaces dichlorobenzyl at C5.
4-Chloro-6-ethylpyrimidin-2-amine Cl (4), C₂H₅ (6), NH₂ (2) C₆H₉ClN₃ 158.61 Ethyl replaces methyl at C6; no C5 substituent.
6-Chloro-2-methylpyrimidin-4-amine Cl (6), CH₃ (2), NH₂ (4) C₅H₆ClN₃ 143.57 Chlorine at C6 instead of C4; methyl at C2.

Impact of Substituents :

  • Halogens : Chlorine and iodine increase molecular weight and polarizability. Iodine’s larger atomic radius may hinder binding in sterically constrained environments compared to the dichlorobenzyl group.
Aromatic and Heterocyclic Modifications
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine Cl (2,4), OCH₃ (5), CH₃ (6), NH₂ (2) C₁₂H₁₁Cl₂N₃O 300.14 Methoxy group replaces benzyl at C5.
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Fused pyrido ring, Cl (4), NH₂ (2) C₇H₉ClN₄ 184.63 Fused tetrahydropyridine ring replaces benzyl group.

Impact of Modifications :

  • Methoxy Group : Introduces hydrogen-bonding capability but reduces hydrophobicity compared to dichlorobenzyl.
Dichlorobenzyl Derivatives

highlights the importance of chlorine substitution patterns in dichlorobenzyl-containing compounds. For example:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Forms a hydrogen bond (2.202 Å) with Gln215 and π-π interaction (4.127 Å) with Tyr201 in collagenase.
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Similar IC₅₀ values but shorter hydrogen bond (1.961 Å), suggesting positional chlorine effects on binding .

Implications for Target Compound :
The 2,4-dichlorobenzyl group in 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine may favor similar interactions with aromatic residues (e.g., Tyr, Phe) in target proteins, though experimental validation is needed.

Nitro and Trifluoromethyl Derivatives
Compound Name Substituents (Positions) Key Functional Differences
4-Amino-2-chloro-6-methyl-5-nitropyrimidine NO₂ (5), CH₃ (6), NH₂ (4) Nitro group introduces strong electron-withdrawing effects.
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine CF₃ (2), Cl (6), NH₂ (4) Trifluoromethyl enhances metabolic stability and lipophilicity.

Activity Considerations :

  • Trifluoromethyl : Improves resistance to enzymatic degradation but could reduce solubility.

Biological Activity

4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₀Cl₃N₃
Molecular Weight302.6 g/mol
IUPAC Name4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine
SMILESCC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl

This structure features multiple chlorine substituents and a methyl group on the pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. While the precise molecular targets remain under investigation, preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antimicrobial agents. For instance, a study highlighted its potential as an effective agent against resistant strains of bacteria due to its unique mechanism of action that disrupts microbial cell functions .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Notably, it showed enhanced cytotoxicity against specific cancer types, suggesting its role as a candidate for further development in cancer therapy .

Inhibition of Viral Replication

Preliminary findings suggest that this compound may inhibit viral replication mechanisms. It has been evaluated for activity against various viruses, including adenoviruses. Compounds similar in structure have shown promise in targeting viral DNA replication processes, indicating potential applications in antiviral drug development .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains (e.g., E. coli and S. aureus). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
  • Cancer Cell Line Studies : In a laboratory setting, this compound was tested on various cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.

Q & A

Q. How can computational tools predict metabolic stability or toxicity of this compound?

  • Answer : ADMET prediction software (e.g., SwissADME) models metabolic pathways, identifying susceptible sites (e.g., N-methyl groups prone to oxidation). Molecular dynamics simulations assess binding to off-targets like cytochrome P450 enzymes, guiding structural modifications to reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.